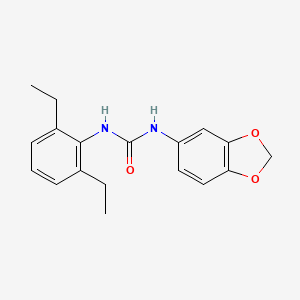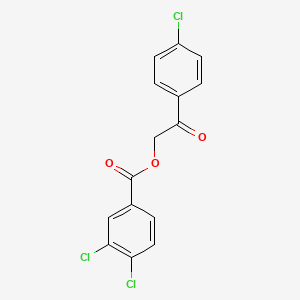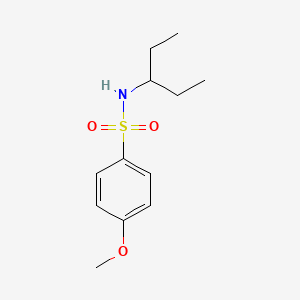
4-(propionylamino)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(propionylamino)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PPB and belongs to the class of benzamide derivatives. PPB is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
PPB has a specific mechanism of action that involves the inhibition of specific enzymes and receptors. PPB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of specific genes that are involved in cell differentiation and apoptosis.
PPB has also been shown to bind to specific receptors such as the dopamine D2 receptor and the serotonin 5-HT2A receptor. This binding can lead to the modulation of neurotransmitter release and can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
PPB has been shown to have various biochemical and physiological effects. Studies have shown that PPB can induce apoptosis in cancer cells by activating the caspase pathway. PPB has also been shown to inhibit the activity of the enzyme HDAC, which can lead to the activation of specific genes that are involved in cell differentiation and apoptosis.
PPB has also been shown to modulate neurotransmitter release by binding to specific receptors in the brain. This modulation can help in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPB has various advantages and limitations for lab experiments. One of the advantages of PPB is its specificity towards specific enzymes and receptors. This specificity makes PPB a promising candidate for therapeutic applications.
One of the limitations of PPB is its low solubility in water. This low solubility can make it difficult to administer PPB in vivo. Another limitation of PPB is its potential toxicity. Studies have shown that high doses of PPB can lead to toxicity in animal models.
Direcciones Futuras
There are various future directions for the scientific research application of PPB. One of the future directions is the development of PPB-based therapies for cancer. PPB has shown promising anticancer properties and can be further developed as a cancer therapy.
Another future direction is the development of PPB-based therapies for neurological disorders. PPB has shown promising results in the treatment of neurological disorders and can be further developed as a therapy for these disorders.
Conclusion:
In conclusion, 4-(propionylamino)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPB has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. PPB has shown promising results in the treatment of cancer and neurological disorders and can be further developed as a therapy for these diseases.
Métodos De Síntesis
PPB is synthesized using a specific method that involves the reaction of 3-pyridinemethylamine with 4-(propionylamino)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure PPB.
Aplicaciones Científicas De Investigación
PPB has been studied for its potential therapeutic applications in various scientific research fields. One of the most significant applications of PPB is in cancer research. Studies have shown that PPB has anticancer properties and can inhibit the growth of cancer cells. PPB has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This mechanism of action makes PPB a promising candidate for cancer therapy.
PPB has also been studied for its potential application in the treatment of neurological disorders. Studies have shown that PPB can cross the blood-brain barrier and bind to specific receptors in the brain. This binding can lead to the modulation of neurotransmitter release and can help in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(propanoylamino)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(20)19-14-7-5-13(6-8-14)16(21)18-11-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEGYOKNHKKJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propanoylamino)-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)



![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)


![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)